molecular formula C10H8BrNO2S B1510537 Ethyl 2-bromobenzo[d]thiazole-7-carboxylate CAS No. 579525-09-0

Ethyl 2-bromobenzo[d]thiazole-7-carboxylate

Cat. No.: B1510537
CAS No.: 579525-09-0
M. Wt: 286.15 g/mol
InChI Key: NKYLQXMMPKISND-UHFFFAOYSA-N
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Description

Ethyl 2-bromobenzo[d]thiazole-7-carboxylate is a chemical compound belonging to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom within a five-membered ring structure. This compound is characterized by the presence of a bromine atom at the 2-position and a carboxylate ester group at the 7-position of the benzo[d]thiazole ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-aminobenzothiazole as the starting material.

  • Bromination: The bromination step involves the introduction of a bromine atom at the 2-position of the thiazole ring. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst.

  • Carboxylation: The carboxylation step involves the introduction of the carboxylate ester group at the 7-position. This can be done using reagents like ethyl chloroformate in the presence of a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the bromine atom, leading to the formation of different reduced products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Azides, amides, and other substituted derivatives.

Scientific Research Applications

Ethyl 2-bromobenzo[d]thiazole-7-carboxylate has diverse applications in scientific research, including:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other thiazole derivatives and heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.

  • Industry: The compound finds applications in the production of dyes, pesticides, and other industrial chemicals.

Comparison with Similar Compounds

Ethyl 2-bromobenzo[d]thiazole-7-carboxylate is compared with other similar compounds to highlight its uniqueness:

  • Methyl 2-bromobenzo[d]thiazole-6-carboxylate: Similar structure but different position of the carboxylate group.

  • 2-Bromobenzo[d]thiazole-6-carboxylic acid: Similar to the methyl derivative but with a free carboxylic acid group instead of an ester.

  • 4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine: Contains a morpholine ring, differing in the heterocyclic structure.

These compounds share the thiazole core but differ in functional groups and substituents, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

ethyl 2-bromo-1,3-benzothiazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-2-14-9(13)6-4-3-5-7-8(6)15-10(11)12-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYLQXMMPKISND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00736377
Record name Ethyl 2-bromo-1,3-benzothiazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

579525-09-0
Record name Ethyl 2-bromo-1,3-benzothiazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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